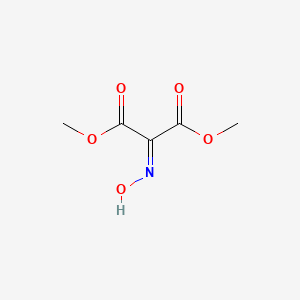

Dimethyl 2-(hydroxyimino)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157353. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFGXQYUPFIXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423246 | |

| Record name | Dimethyl 2-(hydroxyimino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42937-74-6 | |

| Record name | 42937-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2-(hydroxyimino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (HYDROXYIMINO)-MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate (CAS: 42937-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-(hydroxyimino)malonate, a versatile reagent in organic synthesis, with a particular focus on its physicochemical properties, synthesis, and applications in the development of pharmaceuticals and other fine chemicals.

Chemical Identity and Physicochemical Properties

This compound, also known as Dimethyl isonitrosomalonate, is a key synthetic intermediate. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Dimethyl malonate (precursor) |

| CAS Number | 42937-74-6 | 108-59-8 |

| Molecular Formula | C₅H₇NO₅[1] | C₅H₈O₄ |

| Molecular Weight | 161.11 g/mol [1] | 132.12 g/mol |

| Melting Point | 70-72 °C[2] | -62 °C |

| Boiling Point | Data not available | 181 °C |

| Density | Data not available | 1.15 g/cm³ |

| Solubility | Data not available | Slightly soluble in water; soluble in alcohol and ether.[3] |

| Appearance | White to off-white solid | Colorless liquid |

| Synonyms | Dimethyl isonitrosomalonate, Dimethyl Mesoxalate Oxime, Propanedioic acid, 2-(hydroxyimino)-, 1,3-dimethyl ester | Malonic acid dimethyl ester |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the direct oximation (nitrosation) of its precursor, dimethyl malonate.[2]

Experimental Protocol: Synthesis via Nitrosation

Materials:

-

Dimethyl malonate

-

Sodium nitrite

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve dimethyl malonate in glacial acetic acid.

-

Slowly add a solution of sodium nitrite in water to the stirred solution, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a white to off-white crystalline solid.

Synthesis of this compound

Key Reactions and Applications in Drug Development

This compound is a valuable building block due to its multiple reactive sites. The hydroxyimino group can be readily reduced to an amino group, providing access to aminomalonates, which are precursors to amino acids and various heterocyclic compounds.[2]

Experimental Protocol: Reduction to Dimethyl aminomalonate

This protocol is adapted from the procedure for the corresponding diethyl ester.

Materials:

-

This compound

-

Palladium on charcoal (10% Pd/C)

-

Ethanol

-

Hydrogen gas source (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a hydrogenation vessel, dissolve this compound in ethanol.

-

Carefully add 10% palladium on charcoal catalyst to the solution.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Flush the system with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

-

Agitate the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.

-

Carefully vent the hydrogen and flush the system with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude dimethyl aminomalonate. This product can often be used in subsequent steps without further purification.

Role as a Key Intermediate

Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives is exemplified by their role in the synthesis of complex pharmaceutical agents. For instance, the diethyl analog, diethyl 2-(hydroxyimino)malonate, is a key intermediate in the synthesis of Fingolimod, a medication used to treat multiple sclerosis. The synthesis involves the reduction of the hydroxyimino group to an amine, followed by further functionalization. This highlights the importance of this class of compounds in constructing the core structures of medicinally relevant molecules.

Conclusion

This compound is a highly functionalized and versatile intermediate in organic synthesis. Its straightforward preparation from dimethyl malonate and the reactivity of its hydroxyimino and ester groups make it a valuable precursor for a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this important chemical building block.

References

Dimethyl 2-(hydroxyimino)malonate: A Technical Guide for Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Dimethyl 2-(hydroxyimino)malonate (C₅H₇NO₅), a versatile intermediate in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a particular focus on its role as a precursor to valuable chemical entities. Furthermore, it explores the significant biological activity associated with its malonate core, specifically the inhibition of succinate dehydrogenase, a critical enzyme in cellular metabolism.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid organic compound at room temperature. Its structure features a central carbon atom bonded to two methoxycarbonyl groups and a hydroxyimino (oxime) group, providing multiple sites for chemical modification.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₅ | [1][2] |

| Molecular Weight | 161.11 g/mol | [1][2][3] |

| CAS Number | 42937-74-6 | [3] |

| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |

| Melting Point | 70-72 °C | N/A |

| Monoisotopic Mass | 161.032422 Da | [1] |

| Appearance | White to off-white solid | N/A |

| Density | Data not available (solid) | [4] |

| Solubility | Soluble in many common organic solvents (e.g., alcohols, ethers, chlorinated solvents). Negligible solubility in water. | [5] |

| XLogP3-AA | 1.1 | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two primary signals: a singlet for the six equivalent protons of the two methyl ester groups (-OCH₃) and a broader singlet for the single proton of the oxime hydroxyl group (-OH). The expected integration ratio would be 6:1.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl ester carbons, the carbonyl carbons of the ester groups, and the central sp²-hybridized carbon of the oxime.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include a broad O-H stretch from the hydroxyimino group, a strong C=O stretching vibration from the ester carbonyls, and a C=N stretch associated with the imino group.[1]

Synthesis of this compound

The most common and efficient method for preparing this compound is through the direct oximation (nitrosation) of its precursor, dimethyl malonate.[4] This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from dimethyl malonate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitrosation of Dimethyl Malonate

This protocol is a representative procedure adapted from established methods for the nitrosation of malonic esters.

Materials:

-

Dimethyl malonate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a three-necked flask, mechanical stirrer, thermometer, and addition funnel.

Procedure:

-

Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve dimethyl malonate (1.0 mol) in a mixture of glacial acetic acid and water.

-

Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.

-

Nitrosation: While maintaining the temperature between 0-5 °C, add solid sodium nitrite (1.15 mol) portion-wise over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and careful temperature control is crucial.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with two to three portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of its three reactive functional groups. Its synthetic utility primarily revolves around its role as a precursor to amino acids and a wide range of heterocyclic compounds.

Key transformations include:

-

Reduction of the Oxime: The hydroxyimino group can be readily reduced to an amino group, yielding dimethyl aminomalonate. This is a critical intermediate for the synthesis of non-natural amino acids.

-

Cyclization Reactions: The ester and oxime functionalities can participate in cyclization reactions with various dinucleophiles to form important heterocyclic cores, such as isoxazoles and pyrazoles.

-

Derivatization: The oxime's oxygen and the ester groups can be derivatized to introduce further chemical diversity.

Synthetic Utility Diagram

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Reactivity and synthetic utility of this compound.

Biological Context: Malonates as Inhibitors of Succinate Dehydrogenase

While this compound itself is not primarily studied for direct biological activity, its core structure, the malonate diester, is highly relevant in biochemistry and pharmacology. The parent compound, dimethyl malonate, is a cell-permeable precursor to malonate, a classic competitive inhibitor of succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.

SDH plays a dual role as an enzyme in both the citric acid cycle (oxidizing succinate to fumarate) and in oxidative phosphorylation (transferring electrons to the quinone pool). Inhibition of SDH by malonate blocks this pathway, leading to an accumulation of succinate and a disruption of cellular energy metabolism. This mechanism has been explored as a therapeutic strategy in conditions characterized by metabolic dysregulation, such as ischemia-reperfusion injury.

Mitochondrial Signaling Pathway Diagram

The diagram below illustrates the mitochondrial electron transport chain and highlights the inhibitory action of malonate (derived from dimethyl malonate) on Succinate Dehydrogenase (Complex II).

Caption: Malonate competitively inhibits Succinate Dehydrogenase (Complex II).

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with the molecular formula C₅H₇NO₅, is a highly functionalized and valuable intermediate for synthetic chemists. Its straightforward preparation via nitrosation of dimethyl malonate and the versatile reactivity of its oxime and ester groups make it a key starting material for synthesizing diverse molecular targets, including amino acids and heterocyclic structures of pharmaceutical interest. Furthermore, the well-established role of its malonate core as an inhibitor of the critical metabolic enzyme succinate dehydrogenase provides a rich biological context for researchers in drug discovery and chemical biology. This guide serves as a foundational resource for professionals leveraging this important chemical building block in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(hydroxyimino)malonate from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-(hydroxyimino)malonate, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The core of this process involves the nitrosation of dimethyl malonate. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol.

Core Synthesis Pathway: Nitrosation of Dimethyl Malonate

The most common and efficient method for the synthesis of this compound is the direct oximation of dimethyl malonate.[1] This reaction is achieved through nitrosation, where a nitrosating agent reacts with the active methylene group of the malonic ester. The resulting C-nitroso compound rapidly tautomerizes to the more stable oxime, yielding the desired product.

The typical nitrosating agent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with an acid, most commonly acetic acid.[1] The reaction proceeds via the enol form of dimethyl malonate, which attacks the nitrosating agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound, based on established protocols.

| Parameter | Value | Molar Ratio (relative to Dimethyl Malonate) |

| Dimethyl Malonate | 120.0 g (1.0 mol) | 1.0 |

| Sodium Nitrite | 80.0 g (1.15 mol) | 1.15 |

| Acetic Acid (96%) | 112.2 g (1.8 mol) | 1.8 |

| 1,4-Dioxane | 250.0 g | - |

| Water | 35.6 g | - |

| Reaction Temperature | 35-40 °C (addition), 50 °C (reaction) | - |

| Reaction Time | 2 hours (addition), 2 hours (reaction) | - |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the nitrosation of dimethyl malonate.[2]

Materials:

-

Dimethyl malonate (120.0 g, 1.0 mol)

-

Sodium nitrite (technical grade, 80.0 g, 1.15 mol)

-

Acetic acid (96%, 112.2 g, 1.8 mol)

-

1,4-Dioxane (250.0 g)

-

Water (35.6 g)

-

Anhydrous sodium acetate (35 g)

-

Methyl tert-butyl ether (400 g)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge dimethyl malonate (120.0 g), 1,4-dioxane (250.0 g), water (35.6 g), and sodium nitrite (80.0 g).

-

Addition of Acetic Acid: While stirring the mixture, add 96% acetic acid (112.2 g) dropwise over a period of 2 hours. Maintain the internal temperature of the reaction mixture between 35 °C and 40 °C during the addition.

-

Reaction: After the addition of acetic acid is complete, heat the reaction mixture to 50 °C and continue stirring for an additional 2 hours.

-

Work-up: To the reaction mixture, add anhydrous sodium acetate (35 g) and methyl tert-butyl ether (400 g).

-

Isolation of Product: Cool the mixture to ambient temperature. The precipitated, coarsely crystalline solid is then filtered off with suction. The filter cake should be washed twice with 150 ml portions of methyl tert-butyl ether.

-

Final Product: The filtrate and the washings are combined, and the low-boiling components are removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Signaling Pathway and Logical Relationship Diagram

In the context of this chemical synthesis, a "signaling pathway" is not directly applicable. However, a diagram illustrating the logical relationship of the key reaction steps and intermediates provides valuable insight.

Caption: Logical relationship of key species in the nitrosation of dimethyl malonate.

References

Spectroscopic Analysis of Dimethyl 2-(hydroxyimino)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 2-(hydroxyimino)malonate (CAS No: 42937-74-6), a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, functional groups, and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.[1] For this compound, ¹H and ¹³C NMR spectra provide key structural information.

A typical ¹H NMR spectrum is expected to show two main signals corresponding to the protons of the two equivalent methoxy groups and the hydroxyl proton of the hydroxyimino group.[1] The integration of these signals should reveal a 6:1 proton ratio, confirming the structure.[1]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 6H | 2 x -OCH₃ |

| ~10-12 (broad) | Singlet | 1H | N-OH |

| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton is often broad and may exchange with D₂O. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~53 | 2 x -OCH₃ |

| ~145 | C=NOH |

| ~162 | 2 x C=O |

| Note: The chemical shifts are approximate and based on the analysis of similar structures. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its key functional groups.[2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (oxime) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=N stretch (oxime) |

| Note: The wavenumbers are approximate. The spectrum is typically recorded as a KBr pellet.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₅H₇NO₅, Molecular Weight: 161.11 g/mol ), the mass spectrum shows characteristic fragments.[2]

Table 4: Mass Spectrometry Data (GC-MS, EI) for this compound [2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 129 | 74.25 | [M - OCH₃]⁺ |

| 59 | 57.07 | [COOCH₃]⁺ |

| 54 | 18.18 | |

| 31 | 14.93 | [OCH₃]⁺ |

| 15 | 99.99 | [CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a suitable GC column (e.g., a polar capillary column).

-

The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the structural elucidation of this compound can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of Dimethyl 2-(hydroxyimino)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of dimethyl 2-(hydroxyimino)malonate. The information detailed herein is essential for the structural elucidation and quality control of this important synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Accurate and thorough characterization of this compound is paramount, with NMR spectroscopy being a primary analytical tool. This guide presents a detailed analysis of its 1H and 13C NMR spectra, supplemented with experimental protocols and structural diagrams.

Data Presentation

The quantitative 1H and 13C NMR spectral data for this compound are summarized in the tables below. This data is critical for the unambiguous identification and purity assessment of the compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methoxy and hydroxyl protons. The equivalence of the two methoxy groups results in a single, sharp resonance.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 6H | 2 x -OCH₃ |

| ~9.5 (broad) | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton can be variable and is dependent on factors such as solvent, concentration, and temperature.

13C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The key resonances are attributed to the carbonyl carbons of the ester groups, the oxime carbon, and the methoxy carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | 2 x C=O (ester) |

| ~145 | C=NOH |

| ~53 | 2 x -OCH₃ |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and may require optimization based on the specific spectrometer.

For 1H NMR:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 12-16 ppm

For 13C NMR:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 0-200 ppm

Mandatory Visualizations

The following diagrams illustrate the structure and key NMR correlations for this compound.

Caption: Molecular structure of this compound.

Caption: Correlation of NMR signals to structural fragments.

Physical and chemical properties of dimethyl 2-(hydroxyimino)malonate

An In-Depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. The information is intended for professionals in chemical research and drug development who utilize this compound as a versatile synthetic intermediate.

Physicochemical Properties

This compound, also known by its IUPAC name dimethyl 2-hydroxyiminopropanedioate, is a key organic compound utilized in a variety of chemical syntheses.[1] Its structural features, including two ester groups and a hydroxyimino (oxime) moiety, impart unique reactivity that makes it a valuable building block.[2][3]

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |

| CAS Number | 42937-74-6 | [1][2][4] |

| Molecular Formula | C₅H₇NO₅ | [1][2][4] |

| Molecular Weight | 161.11 g/mol | [1][2][4] |

| Monoisotopic Mass | 161.03242232 Da | [1] |

| Appearance | Solid or liquid | |

| Melting Point | 70-72 °C | [2] |

| Purity | ≥95% (typical) | |

| InChI Key | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [2] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | A typical ¹H NMR spectrum would show characteristic signals for the methyl ester protons and the oxime proton.[3] The two methyl groups are chemically equivalent and would likely appear as a singlet, while the hydroxyl proton of the oxime group would appear as a broader singlet. | [1] |

| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the ester groups, the carbon of the C=NOH group, and the methyl carbons. | [1] |

| Mass Spectrometry (GC-MS, EI) | Mass spectrometry data reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern. Key fragments observed include m/z values of 129 and 59. | [1] |

Experimental Protocols

Synthesis via Nitrosation of Dimethyl Malonate

The most common and well-established method for synthesizing this compound is through the direct oximation (nitrosation) of its precursor, dimethyl malonate.[2][3]

Principle: The reaction involves the treatment of dimethyl malonate with a nitrosating agent, typically generated in situ from sodium nitrite and an acid (e.g., acetic acid).[3] The active nitrosating agent reacts with the enol form of the malonic ester to produce a C-nitroso compound, which rapidly tautomerizes to the more stable hydroxyimino (oxime) product.[2][3]

Materials:

-

Dimethyl malonate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dimethyl malonate is dissolved in glacial acetic acid in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).[3]

-

An aqueous solution of sodium nitrite is prepared.

-

The sodium nitrite solution is added dropwise to the stirred, cooled solution of dimethyl malonate in acetic acid. The temperature should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature, allowing the reaction to proceed to completion.

-

The reaction is quenched by pouring the mixture into a larger volume of cold water.

-

The aqueous mixture is then extracted several times with a suitable organic solvent, such as diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield the final product.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetic acid is corrosive, and the reaction may release nitrogen oxides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3]

-

Reactivity of the Hydroxyimino Group: The oxime moiety is a key reactive site. It can be readily reduced to form a primary amine.[3] This transformation is fundamental for the synthesis of dimethyl aminomalonate, a precursor to various amino acids.[3]

-

Cyclization Reactions: The presence of the oxime and two ester functionalities allows for a variety of cyclization reactions, leading to the formation of diverse heterocyclic ring systems, which are common scaffolds in medicinal chemistry.[3]

-

Derivatization: The oxime's oxygen atom can be derivatized, and the ester groups can undergo hydrolysis or transesterification, offering multiple pathways for molecular elaboration.

Its diethyl analog, diethyl 2-(hydroxyimino)malonate, is a known intermediate in the synthesis of the multiple sclerosis drug, fingolimod, highlighting the pharmaceutical relevance of this class of compounds.

Visualizations

The following diagrams illustrate the synthesis and reactivity of this compound.

References

An In-Depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(hydroxyimino)malonate, with the IUPAC name dimethyl 2-hydroxyiminopropanedioate , is a versatile synthetic intermediate with significant applications in pharmaceutical and agrochemical research.[1][2] Its utility stems from the presence of multiple reactive functional groups—two ester moieties and a hydroxyimino group—that allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and spectral characterization, intended to serve as a valuable resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |

| CAS Number | 42937-74-6 | [1] |

| Molecular Formula | C₅H₇NO₅ | [1] |

| Molecular Weight | 161.11 g/mol | [1] |

| Melting Point | 70-72 °C | |

| Boiling Point | 127-132 °C @ 3 Torr | |

| Density | 1.33 g/cm³ (Predicted) | |

| InChIKey | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitrosation of dimethyl malonate.[2] This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid, which reacts with the active methylene group of the malonic ester. The initially formed C-nitroso compound rapidly tautomerizes to the more stable oxime.

Experimental Protocol: Nitrosation of Dimethyl Malonate

The following protocol is adapted from a similar procedure for the diethyl ester and provides a reliable method for the synthesis of this compound.[3]

Materials:

-

Dimethyl malonate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve dimethyl malonate (1 equivalent) in ethyl acetate and glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool the flask to 0-5 °C using an ice bath.

-

Prepare a solution of sodium nitrite (1.5 equivalents) in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 15-25 °C for 20 hours.

-

Allow the mixture to stand for phase separation. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 6H | 2 x -OCH₃ |

| ~11.0 | Broad Singlet | 1H | -NOH |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~53 | -OCH₃ |

| ~145 | C=NOH |

| ~162 | C=O |

Note: Predicted chemical shifts based on typical values for similar functional groups.[4]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyimino) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=N stretch (oxime) |

GC-MS (Gas Chromatography-Mass Spectrometry) Data

| m/z | Relative Intensity (%) |

| 15 | 99.99 |

| 129 | 74.25 |

| 59 | 57.07 |

| 54 | 18.18 |

| 31 | 14.93 |

Key Reactions of this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of various important molecules, including α-amino acids. A key transformation is the reduction of the hydroxyimino group to an amino group.

Experimental Protocol: Reduction to Dimethyl 2-aminomalonate

The following protocol for the reduction of the analogous diethyl ester can be adapted for this compound.[5]

Materials:

-

This compound

-

10% Palladium on charcoal (Pd/C) catalyst

-

Absolute ethanol

-

Hydrogen gas source (e.g., Parr Hydrogenator)

Procedure:

-

In a hydrogenation bottle, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add 10% Pd/C catalyst to the solution.

-

Place the bottle in a Parr Hydrogenator and flush the system with hydrogen gas three to four times.

-

Pressurize the system with hydrogen (50-60 psi) and shake until there is no further drop in pressure (typically around 15 minutes).

-

Filter the reaction mixture to remove the catalyst, washing the catalyst with absolute ethanol.

-

Concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield crude dimethyl 2-aminomalonate.

-

The resulting aminomalonate can be further purified or converted to its hydrochloride salt for improved stability.

Reaction Workflow: Reduction of the Hydroxyimino Group

The diagram below outlines the workflow for the reduction of this compound to dimethyl 2-aminomalonate.

Conclusion

This compound is a key building block in organic synthesis, offering access to a variety of more complex molecules, including amino acids and heterocyclic compounds. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and further application in research and development. Careful adherence to the outlined procedures will enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42937-74-6 | Benchchem [benchchem.com]

- 3. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 2-(hydroxyimino)malonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of dimethyl 2-(hydroxyimino)malonate is limited. This guide provides a comprehensive framework for assessing these properties, including detailed experimental protocols and illustrative data based on analogous compounds, such as diethyl 2-(hydroxyimino)malonate. The presented quantitative values should be considered hypothetical and are intended to serve as a guide for experimental design and data interpretation.

Introduction

This compound is a versatile synthetic intermediate in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for defining its synthetic utility at elevated temperatures. This technical guide outlines the key methodologies for evaluating the thermal hazards associated with this compound, presenting data in a structured format, and visualizing the logical workflows and potential decomposition pathways.

Thermal Hazard Assessment: Key Parameters

The thermal stability of a compound is characterized by several key parameters, which can be determined using various analytical techniques. These parameters help in quantifying the risks associated with thermal decomposition.

Table 1: Key Parameters for Thermal Hazard Assessment

| Parameter | Description | Typical Technique(s) | Illustrative Value for a Dialkyl 2-(hydroxyimino)malonate |

| Decomposition Onset Temperature (Tonset) | The temperature at which the substance begins to decompose under specific experimental conditions. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Accelerating Rate Calorimetry (ARC) | 150 - 170 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of decomposition occurs. | DSC, Differential Thermogravimetric Analysis (DTG) | 180 - 200 °C |

| Enthalpy of Decomposition (ΔHd) | The total heat released or absorbed during the decomposition process. A large negative value indicates a highly exothermic and potentially hazardous decomposition. | DSC | -250 to -400 J/g |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition, indicating the formation of volatile products. | TGA | 60 - 80% |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. A lower activation energy suggests lower thermal stability. | Isothermal DSC/TGA, Model-Free Kinetics | 80 - 120 kJ/mol |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it takes for a self-heating reaction to reach its maximum rate under adiabatic conditions (no heat loss). A shorter TMRad indicates a higher risk of thermal runaway. | ARC | 24 hours at a specific temperature (e.g., 140 °C) |

| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. | ARC, Dewar Calorimetry | Varies with package size and heat transfer properties |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections describe the methodologies for the key thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel or a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[1]

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the decomposition range (e.g., 350 °C).[1] Using multiple heating rates allows for the application of kinetic models.

-

-

Data Analysis:

-

Determine the onset temperature (Tonset) by the intersection of the baseline with the tangent of the exothermic peak.

-

Identify the peak temperature (Tpeak) at the maximum of the exothermic event.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss as a function of temperature and identify decomposition stages.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.[2]

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[5]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

-

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine TMRad and SADT.[6][7][8]

Methodology:

-

Sample Preparation: Load a known amount of the substance (e.g., 1-5 g) into a spherical titanium or stainless steel sample bomb.

-

Instrument Setup:

-

Place the bomb inside the ARC calorimeter.

-

Evacuate and backfill the system with an inert gas if necessary.

-

-

Experimental Procedure (Heat-Wait-Seek Mode):

-

The instrument heats the sample in small temperature steps (e.g., 5 °C).

-

After each step, it waits for thermal equilibrium.

-

It then enters a "seek" mode, monitoring for any self-heating.[9]

-

If the self-heating rate exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the calorimeter's temperature is controlled to match the sample's temperature, thus preventing heat loss.[7][9]

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

From the adiabatic data, calculate the self-heating rate, TMRad, and activation energy.

-

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental workflows and chemical relationships.

Caption: Experimental workflow for thermal hazard assessment.

A plausible decomposition pathway for dialkyl 2-(hydroxyimino)malonates could involve initial cleavage of the N-O bond, which is often the weakest bond in oxime derivatives, followed by a series of rearrangements and fragmentations.

Caption: A plausible decomposition pathway for this compound.

Analysis of Decomposition Products

Identifying the products of decomposition is crucial for a complete hazard assessment, as some products may be toxic, flammable, or corrosive.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition in real-time.

Methodology:

-

Perform a TGA experiment as described in section 3.2.

-

The off-gas from the TGA furnace is transferred via a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

Gas Chromatography-Mass Spectrometry (GC-MS) of Residues

Objective: To identify non-volatile or semi-volatile decomposition products remaining after a controlled decomposition experiment.[10][11]

Methodology:

-

Heat a sample of this compound in a sealed vial at a temperature near its Tonset for a defined period.

-

Dissolve the resulting residue in a suitable solvent.

-

Inject an aliquot of the solution into the GC-MS system.

-

Separate the components of the mixture on the GC column.

-

Identify the separated components by comparing their mass spectra to spectral libraries.[12]

Conclusion and Safety Recommendations

A comprehensive thermal stability and decomposition analysis is critical for the safe utilization of this compound in research and development. The combination of DSC, TGA, and ARC provides a thorough understanding of its thermal hazards. Based on the illustrative data for analogous compounds, it is recommended to handle this compound with care at elevated temperatures, particularly above its likely onset of decomposition. Processes should be designed to maintain temperatures well below the Tonset, and appropriate engineering controls should be in place to manage potential exothermic events and the release of potentially hazardous decomposition products. It is imperative that experimental validation of these properties is conducted before scaling up any process involving this compound.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. belmontscientific.com [belmontscientific.com]

- 8. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 9. ARC [pages.mtu.edu]

- 10. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. How to Identify Compounds in Gas Chromatography? [monadlabtech.com]

The Oxime Group in Dimethyl 2-(hydroxyimino)malonate: A Hub of Reactivity for Synthetic and Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 2-(hydroxyimino)malonate, a seemingly simple molecule, packs a significant punch in the world of organic synthesis and drug discovery. Its strategic placement of an oxime functionality flanked by two ester groups creates a versatile scaffold ripe for a multitude of chemical transformations. This guide delves into the core reactivity profile of the oxime group in this compound, providing a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42937-74-6 | [1] |

| Molecular Formula | C₅H₇NO₅ | [1] |

| Molecular Weight | 161.11 g/mol | [1] |

| Melting Point | 70-72 °C | [2] |

| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |

| InChI Key | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [1] |

Spectroscopic analysis is crucial for the characterization of this compound. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | A typical ¹H NMR spectrum shows a sharp singlet for the six protons of the two equivalent methoxy (-OCH₃) groups and a distinct, often broad, singlet for the hydroxyl (-OH) proton of the hydroxyimino group. The integration ratio of these signals is 6:1, confirming the structure.[3] |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbon of the C=NOH group, and the methoxy carbons. |

| FTIR | The FTIR spectrum displays characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, the N-O stretch, and the strong C=O stretching of the ester groups. |

| Mass Spec. | The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of the molecule. A common fragmentation involves the loss of the methoxycarbonyl group. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct oximation of dimethyl malonate. This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

Experimental Protocol: Synthesis by Nitrosation

Materials:

-

Dimethyl malonate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ice

-

Water

-

Diethyl ether

Procedure:

-

A solution of dimethyl malonate in glacial acetic acid is prepared in a flask and cooled in an ice bath to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the stirred dimethyl malonate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The mixture is then poured into ice-water and the product is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

Caption: General pathway for isoxazole synthesis from an oxime.

Applications in Drug Development

The versatility of this compound as a synthetic building block has made it a valuable starting material in drug discovery and development. Its derivatives, particularly heterocyclic compounds, have shown promise in various therapeutic areas.

Antimicrobial and Anticancer Activity of Derivatives

Numerous studies have explored the synthesis of isoxazole derivatives from various starting materials and evaluated their biological activities. [3][4]These compounds have been shown to possess significant antibacterial and anticancer potential. [4]For instance, certain isoxazole derivatives have demonstrated inhibitory activity against various cancer cell lines. [4]The mechanism of action for some of these derivatives is believed to involve interactions with biological targets such as enzymes or receptors, facilitated by the hydrogen-bonding capabilities of the functional groups on the heterocyclic ring. [3] While specific derivatives of this compound with demonstrated antimicrobial or anticancer activity are not extensively reported in publicly available literature, the established biological activities of isoxazoles make this a promising area for future research. The synthesis of a library of isoxazole derivatives from this starting material could lead to the discovery of novel therapeutic agents.

Logical Relationship for Drug Discovery Application:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly functionalized and reactive molecule that serves as a valuable cornerstone in synthetic organic chemistry. The reactivity of its oxime group, particularly in reduction and cycloaddition reactions, provides straightforward access to important synthetic intermediates and biologically active heterocyclic compounds. For researchers and professionals in drug development, this compound represents a versatile platform for the design and synthesis of novel therapeutic agents. Further exploration of its reactivity profile, especially in the development of new synthetic methodologies and the investigation of the biological activities of its derivatives, is poised to unlock even greater potential in the future.

References

Solubility of dimethyl 2-(hydroxyimino)malonate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl 2-(hydroxyimino)malonate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure and established chemical principles. Furthermore, it outlines a detailed experimental protocol for determining solubility, providing a practical framework for researchers to generate their own quantitative data.

Predicted Solubility Profile

This compound possesses a molecular structure with both polar and nonpolar characteristics. The presence of the hydroxyimino group and two ester functionalities introduces polarity and the capacity for hydrogen bonding. The methyl groups and the carbon backbone contribute to its nonpolar nature. This duality suggests that the compound will exhibit a range of solubilities in various organic solvents.

Based on the principle of "like dissolves like," the predicted qualitative solubility of this compound is summarized in the table below. It is anticipated that the compound will be more soluble in polar aprotic and protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvents can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyimino and ester groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Moderately Soluble | These solvents have significant dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of the polar solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Sparingly Soluble | These solvents are weakly polar. While some interaction is possible, the lack of strong hydrogen bonding capabilities may limit solubility compared to more polar solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solvation and low solubility. |

Note: This table presents predicted solubilities. Experimental verification is necessary for precise quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or other appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing Experimental and Theoretical Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

Tautomerism in hydroxyimino malonate esters

An In-Depth Technical Guide to Tautomerism in Hydroxyimino Malonate Esters for Researchers and Drug Development Professionals.

Executive Summary

Hydroxyimino malonate esters are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of molecules, most notably α-amino acids, which are fundamental building blocks in drug discovery and development.[1][2][3][4][5] A key chemical feature of these esters is their existence as a mixture of tautomers, primarily the oxime and nitroso forms. The equilibrium between these tautomers is subtle and can be influenced by a variety of factors including solvent polarity, temperature, and the nature of substituents.[6][7][8][9][10][11][12] Understanding and controlling this tautomeric equilibrium is paramount for optimizing reaction conditions, predicting biological activity, and ensuring the desired therapeutic outcomes in drug development.[13][14] This guide provides a comprehensive overview of the tautomerism in hydroxyimino malonate esters, detailing the underlying principles, experimental and computational methods for its study, and its implications in synthetic and medicinal chemistry.

Core Concepts of Tautomerism in Hydroxyimino Malonate Esters

Tautomerism is a form of structural isomerism where isomers of a compound can interconvert by a chemical reaction. In the case of hydroxyimino malonate esters, the principal tautomeric relationship is the nitroso-oxime equilibrium.

2.1 The Nitroso-Oxime Equilibrium

The two primary tautomeric forms of hydroxyimino malonate esters are the oxime and the C-nitroso form. The equilibrium involves the migration of a proton between the oxygen and carbon atoms.

-

Oxime Form: Characterized by a C=N double bond and a hydroxyl group attached to the nitrogen atom (C=N-OH). This form is generally the more stable and predominant tautomer under most conditions.[15][16][17] The stability of the C=N bond is greater than the N=O bond in the nitroso form due to the larger electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen.[15][16]

-

Nitroso Form: Contains a C-N single bond and a nitroso group (-N=O). This tautomer is typically less stable and exists in lower concentrations.

The general equilibrium can be depicted as follows:

2.2 Factors Influencing the Tautomeric Equilibrium

The position of the nitroso-oxime equilibrium is sensitive to several factors:

-

Solvent Effects: The polarity of the solvent plays a crucial role.[6][7] Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding. For many 1,3-dicarbonyl compounds, the enol form is favored in nonpolar solvents due to intramolecular hydrogen bonding, while the keto form is favored in polar solvents.[6] Similar trends can be expected for the nitroso-oxime equilibrium, where the specific solvent-solute interactions will determine the predominant form.[7][8]

-

Substituent Effects: The electronic and steric nature of the substituents on the malonate backbone can significantly influence the relative stabilities of the tautomers.[9][10][11][12][18] Electron-withdrawing groups can affect the acidity of the α-proton and the stability of the conjugated system in the oxime form.

-

Temperature: Changes in temperature can shift the equilibrium position, with the direction of the shift depending on the enthalpy change of the tautomerization reaction.

-

pH: The acidity or basicity of the medium can influence the protonation state of the molecule and thereby affect the tautomeric equilibrium.

Experimental and Computational Analysis of Tautomerism

A combination of spectroscopic and computational techniques is employed to study the tautomeric equilibrium of hydroxyimino malonate esters.

3.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying and quantifying the different tautomers in solution.[19][20][21][22][23] The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are distinct for the oxime and nitroso forms. For instance, the hydroxyl proton of the oxime group gives a characteristic signal in the ¹H NMR spectrum.[22]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the tautomers result in distinct UV-Vis absorption spectra. This technique can be used to monitor the changes in the tautomeric equilibrium as a function of solvent or temperature.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=N, N-O, C=O, and O-H bonds are different in the oxime and nitroso forms, allowing for their differentiation using IR spectroscopy.

3.2 X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[24][25][26][27][28] It can reveal bond lengths and angles, which can be used to definitively identify the predominant tautomer in the crystalline form. For example, the C-N and N-O bond lengths in the C=NOH group are characteristic of the oxime tautomer.[25]

3.3 Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are widely used to calculate the relative energies and stabilities of the different tautomers.[17][29][30][31][32] These calculations can provide insights into the factors that influence the tautomeric equilibrium and can help in interpreting experimental data.

Quantitative Data on Tautomeric Equilibrium

| Compound/System | Solvent | Method | Predominant Tautomer | Reference |

| General Alkyl Oximes | Aqueous | Computational (G2) | Oxime (by ~15.8 kcal/mol) | [17] |

| General Alkyl Oximes | Gas Phase | Computational (G2) | Oxime (by ~11.1 kcal/mol) | [17] |

| Acenaphthenequinonemonooxime | Various | Computational | Oxime | [17] |

Detailed Experimental Protocols

5.1 Synthesis of Diethyl 2-(hydroxyimino)malonate

A general procedure for the synthesis of α-hydroxyimino esters involves the oximation of the corresponding substituted malonate.[1][33]

Materials:

-

Substituted diethyl malonate

-

Ethanol (anhydrous)

-

Sodium ethoxide solution (21% in ethanol)

-

Isoamyl nitrite

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Dissolve the substituted diethyl malonate (1.0 eq) in anhydrous ethanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium ethoxide solution (1.1-1.2 eq) to the cooled solution.

-

Add isoamyl nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Acidify the mixture to a slightly acidic pH with 1 N hydrochloric acid.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude α-hydroxyimino ester.

-

Purify the crude product by column chromatography on silica gel.[33]

5.2 NMR Spectroscopic Analysis of Tautomerism

Sample Preparation:

-

Prepare solutions of the hydroxyimino malonate ester at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Transfer the solutions to NMR tubes.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei.

Data Analysis:

-

Identify the characteristic signals for each tautomer in the ¹H and ¹³C NMR spectra.

-

Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will give the tautomeric ratio (K_T = [oxime]/[nitroso]).

5.3 Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of the hydroxyimino malonate ester suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or by slow cooling of a saturated solution.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.